2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group, a piperidine ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the following steps:
Preparation of 4-Bromophenylacetic Acid: This intermediate can be synthesized by bromination of phenylacetic acid using bromine in the presence of a catalyst.
Formation of 4-Bromophenylacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of Piperidine: The acyl chloride is reacted with piperidine to form the 4-bromophenylacetylpiperidine intermediate.
Cyclization to Pyridazinone: The final step involves the cyclization of the intermediate with tert-butylhydrazine to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine and pyridazinone moieties can interact with active sites through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one: Similar structure with a chlorine atom instead of bromine.
2-[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one: Similar structure with a fluorine atom instead of bromine.
2-[1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}-6-tert-butyl-2,3-dihydropyridazin-3-one imparts unique electronic and steric properties, which can influence its reactivity and binding affinity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)17-10-12-24(13-11-17)20(27)14-15-4-6-16(22)7-5-15/h4-9,17H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUQWJKTIGGUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.